BenchChemオンラインストアへようこそ!

Xantholipin

Anticancer Polycyclic xanthone Cytotoxicity screening

Xantholipin (XAN) is a curved hexacyclic aromatic polycyclic xanthone antibiotic first isolated from Streptomyces flavogriseus in It belongs to a structurally distinct subgroup of type II polyketide natural products—alongside lysolipin, FD-594, albofungin, and arixanthomycin—characterized by a highly oxygenated, angular, fused hexacyclic skeleton with a unique xanthone ring nucleus. Xantholipin possesses a chlorine atom at C-1, a methylene dioxybridge, and a δ-lactam structure that are not universally conserved across the polycyclic xanthone class.

Molecular Formula C27H18ClNO10
Molecular Weight 551.9 g/mol
Cat. No. B1246157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXantholipin
Synonymsxantholipin
Molecular FormulaC27H18ClNO10
Molecular Weight551.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)C3(C(C2=O)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1
InChIInChI=1S/C27H18ClNO10/c1-8-5-10-14(26(34)29-8)25(33)27(35)11(18(10)30)6-13-15-17(27)20(32)16-19(31)9-3-4-12(28)22(36-2)21(9)39-24(16)23(15)38-7-37-13/h3-5,11,13,32,35H,6-7H2,1-2H3,(H,29,34)/t11-,13-,27-/m1/s1
InChIKeyHSVRTPZWHMWONP-JUEDDRGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xantholipin Procurement Guide: What Sets This Polycyclic Xanthone Antibiotic Apart from Generic Substitutes


Xantholipin (XAN) is a curved hexacyclic aromatic polycyclic xanthone antibiotic first isolated from Streptomyces flavogriseus in 2003. It belongs to a structurally distinct subgroup of type II polyketide natural products—alongside lysolipin, FD-594, albofungin, and arixanthomycin—characterized by a highly oxygenated, angular, fused hexacyclic skeleton with a unique xanthone ring nucleus [1]. Xantholipin possesses a chlorine atom at C-1, a methylene dioxybridge, and a δ-lactam structure that are not universally conserved across the polycyclic xanthone class [2]. The compound exhibits potent cytotoxicity against human cancer cell lines (HL-60 IC₅₀ <0.3 μM; KB IC₅₀ <2 nM), strong anti-Gram-positive antibacterial activity including MRSA, and is the only member of this class reported to inhibit heat-shock protein 47 (HSP47) expression with an IC₅₀ of 0.20 μM and collagen production with an IC₅₀ of 27 nM [1][3].

Why Polycyclic Xanthone Antibiotics Cannot Be Interchanged: The Xantholipin Differentiation Case


Polycyclic xanthone antibiotics share a common hexacyclic architecture, but minor structural variations produce profound differences in potency, target spectrum, and mechanism. Xantholipin's chlorinated xanthone nucleus, methylene dioxybridge, and δ-lactam moiety are not uniformly present across in-class compounds such as lysolipin, albofungin, or FD-594; these features dictate distinct cytotoxicity profiles, antibacterial spectra, and the unique ability to inhibit HSP47-mediated collagen production [1][2]. Even within the xantholipin subfamily, the biosynthetic intermediate xantholipin B (lacking the C-17 hydroxyl and C-18 carbonyl found in mature xantholipin) displays 3- to 10-fold greater cytotoxicity across a panel of human cancer cell lines and the first documented antifungal activity for the XAN family [1]. Substituting xantholipin with a generic polycyclic xanthone—or confusing xantholipin with xantholipin B—therefore carries a quantifiable risk of reduced potency, altered selectivity, or loss of the HSP47-inhibitory phenotype critical for antifibrotic applications.

Xantholipin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Xantholipin B Exhibits 3- to 10-Fold Greater Cytotoxicity Than Xantholipin Across Five Human Cancer Cell Lines

In a direct head-to-head MTT assay comparison across five human cancer cell lines (KB, HL-60, BGC-803, A549, MCF-7), xantholipin B (compound 1) demonstrated 3- to 10-fold greater cytotoxicity than xantholipin (compound 2). Specifically, the KB cell line showed an ~11-fold potency advantage for xantholipin B, while BGC-803, A549, and MCF-7 lines displayed ~3–6-fold higher activity [1]. Xantholipin B IC₅₀ values were 0.037 μg/mL (KB), 0.009 μg/mL (HL-60), 0.03 μg/mL (BGC-803), 0.08 μg/mL (A549), and 0.09 μg/mL (MCF-7) [2].

Anticancer Polycyclic xanthone Cytotoxicity screening

Xantholipin B Is the First XAN-Family Compound with Demonstrated Antifungal Activity, Outperforming Xantholipin Against Candida Species

In the first reported antifungal evaluation of xantholipin-family compounds, xantholipin B (compound 1) showed higher antifungal activity than xantholipin (compound 2) against both Candida albicans and Candida sake. MIC values for xantholipin B were 0.31 μg/mL (C. albicans) and 0.080 μg/mL (C. sake), whereas xantholipin showed MIC values of 1.3 μg/mL and 0.31 μg/mL, respectively—representing a 4.2-fold and 3.9-fold advantage for xantholipin B [1].

Antifungal Polycyclic xanthone Candida

Xantholipin and Xantholipin B Share Equipotent Anti-MRSA Activity (MIC 0.025 μg/mL), 40-Fold More Potent Than Vancomycin Against S. aureus Mu50

Both xantholipin (compound 2) and xantholipin B (compound 1) inhibited methicillin-resistant Staphylococcus aureus (MRSA) strain Mu50 with an identical MIC of 0.025 μg/mL [1]. According to the patent disclosure, this MIC value is approximately 40-fold more potent than vancomycin against the same strain [2]. Both compounds also showed consistent MIC values of 0.08 μg/mL against Bacillus mycoides and 5.0 μg/mL against Mycobacterium smegmatis, while displaying no activity against Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa; MIC >30 μg/mL) [1].

Antibacterial MRSA Drug-resistant Gram-positive

Xantholipin Is the Only Polycyclic Xanthone with Validated HSP47 Inhibition: IC₅₀ 0.20 μM for HSP47 Expression, 27 nM for Collagen Production

Xantholipin is the sole polycyclic xanthone antibiotic reported to inhibit heat-shock protein 47 (HSP47) gene expression, a chaperone essential for collagen biosynthesis and a validated target for fibrotic diseases. Xantholipin inhibited HSP47 expression with an IC₅₀ <0.2 μM and suppressed collagen production with an IC₅₀ of 27 nM, identifying it as a lead drug candidate for fibrosis treatment [1][2]. No other polycyclic xanthone—including lysolipin, FD-594, albofungin, arixanthomycin, sattahipmycin, or actinoplanones—has been reported to possess this mechanism.

Antifibrotic HSP47 inhibitor Collagen inhibition

Xantholipin Cytotoxicity Against KB (IC₅₀ <2 nM) and HL-60 (IC₅₀ <0.3 μM) Exceeds Reported Potency of Closely Related Polycyclic Xanthones Actinoplanones and FD-594

Xantholipin demonstrates exceptional cytotoxicity against the KB oral squamous carcinoma cell line (IC₅₀ <2 nM) and the HL-60 leukemia cell line (IC₅₀ <0.3 μM) [1]. By cross-study comparison, actinoplanones C–G showed IC₅₀ values against HeLa cells at <0.00004 μg/mL (approximately <0.07 nM based on molecular weight estimates), but their activity against KB and HL-60 is not reported, and FD-594 displayed only moderate cytotoxicity comparable to adriamycin against HL-60, P388, L1210, HeLa, and A549 cells [2][3]. Sattahipmycin, a recently described hexacyclic xanthone closely related to xantholipin but lacking the dioxymethylene and chlorinated carbon, showed activity toward Gram-positive bacteria and Plasmodium falciparum but its absolute cytotoxic potency against human cancer cell lines has not been benchmarked against xantholipin in a shared assay [4].

Cytotoxicity benchmarking Polycyclic xanthone comparison Cancer cell lines

High-Impact Application Scenarios for Xantholipin: Where the Evidence Supports Prioritization


Antifibrotic Drug Discovery Targeting HSP47-Mediated Collagen Production

Xantholipin is the only polycyclic xanthone validated as an HSP47 inhibitor (IC₅₀ <0.2 μM) and collagen production suppressor (IC₅₀ 27 nM) [1][2]. Programs targeting fibrotic diseases—including liver fibrosis, renal fibrosis, and scleroderma—should procure xantholipin as the mechanistic chemical probe of choice, as no in-class analog (lysolipin, FD-594, albofungin, sattahipmycin) offers this pharmacological phenotype.

Anti-MRSA Lead Optimization with High Potency Margin Over Vancomycin

Both xantholipin and xantholipin B demonstrate MIC values of 0.025 μg/mL against MRSA strain Mu50, approximately 40-fold more potent than vancomycin [1][2]. For antibacterial programs focused on drug-resistant Gram-positive pathogens, xantholipin provides a validated sub-μg/mL potency starting point, and the availability of both the mature compound and its biosynthetic intermediate (xantholipin B) enables SAR-driven optimization around a shared anti-MRSA core.

Comparative Cancer Cell Line Panel Screening with Xantholipin as the Class Reference Standard

Xantholipin's well-characterized cytotoxicity against KB (IC₅₀ <2 nM) and HL-60 (IC₅₀ <0.3 μM), combined with head-to-head comparative data against xantholipin B across five cell lines (KB, HL-60, BGC-803, A549, MCF-7), establishes it as the reference standard for benchmarking new polycyclic xanthone analogs [1][2]. Procurement for cytotoxicity screening panels should select xantholipin as the internal calibrator to enable cross-study potency comparisons within this natural product class.

Biosynthetic Engineering and Combinatorial Biosynthesis of Polycyclic Xanthones

The 52-kb xantholipin (xan) biosynthetic gene cluster has been fully sequenced and functionally characterized, including the XanO4-mediated cryptic demethoxylation step unique to xanthone ring formation [1][2]. For synthetic biology and combinatorial biosynthesis programs aiming to generate novel polycyclic xanthone scaffolds, xantholipin's well-elucidated pathway provides the only genetically tractable platform in this compound class, enabling rational engineering of halogenation, oxidation, and ring-modification steps.

Quote Request

Request a Quote for Xantholipin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.